5,7-Dichloropyrazolo[1,5-a]pyrimidine

PDE10A Inhibition Fragment-Based Drug Discovery Schizophrenia Research

5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) is a validated PDE10A fragment hit (Ki=24 µM) essential for schizophrenia-targeted CNS drug discovery. Its defining 5,7-dichloro substitution pattern confers regioselective SNAr reactivity—enabling controlled sequential functionalization at C7 then C5, a synthetic advantage absent in mono-halogenated analogs. This dual electrophilic architecture supports systematic SAR exploration, fragment growth, and rapid library generation. Applications span PDE10A-targeted therapeutics, anti-HIV NNRTI development (derivatives achieve EC50 = 0.07 µM), and kinase inhibitor design. CNS-penetrant profile (consensus Log Po/w = 2.55). Procure for fragment-based drug discovery and heterocyclic library synthesis.

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
CAS No. 57489-77-7
Cat. No. B1313661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloropyrazolo[1,5-a]pyrimidine
CAS57489-77-7
Molecular FormulaC6H3Cl2N3
Molecular Weight188.01 g/mol
Structural Identifiers
SMILESC1=C2N=C(C=C(N2N=C1)Cl)Cl
InChIInChI=1S/C6H3Cl2N3/c7-4-3-5(8)11-6(10-4)1-2-9-11/h1-3H
InChIKeyJMTFWCYVZOFHLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7): A Strategic Scaffold for PDE10A Inhibition and Regioselective Functionalization


5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7, molecular formula C6H3Cl2N3) is a core heterocyclic building block in the pyrazolo[1,5-a]pyrimidine class . Its structure is characterized by a fused pyrazole-pyrimidine ring system with chlorine atoms at the 5- and 7-positions. This compound serves as a key intermediate in medicinal chemistry and has been identified as a fragment-based inhibitor of phosphodiesterase 10A (PDE10A) with a reported inhibition constant (Ki) of 24 µM [1]. Additionally, its electron-deficient nature facilitates regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of diverse 5,7-disubstituted derivatives for applications ranging from CNS disorders to antiviral research [2].

Why 5,7-Dichloropyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Arbitrary Pyrazolopyrimidines in PDE10A or Synthetic Applications


The 5,7-dichloro substitution pattern on the pyrazolo[1,5-a]pyrimidine core is not interchangeable with mono-halogenated or differently substituted analogs due to its unique impact on both electronic properties and biological activity. In synthetic chemistry, the presence of two chlorine atoms at the 5- and 7-positions introduces a precise regioselectivity for nucleophilic aromatic substitution (SNAr), enabling controlled sequential functionalization that is not achievable with mono-chloro or unsubstituted derivatives [1]. In the context of PDE10A inhibition, this compound represents a specific fragment hit (Ki = 24 µM) whose binding mode is intrinsically linked to the dichloro substitution; structurally related pyrazolopyrimidines lacking this precise pattern exhibit markedly different or absent PDE10A inhibitory activity, as the 5,7-dichloro motif is essential for the initial fragment-enzyme interaction that anchors the pyrazolopyrimidine core within the active site [2].

Quantitative Differentiation of 5,7-Dichloropyrazolo[1,5-a]pyrimidine Against Closest Structural and Functional Comparators


PDE10A Inhibitory Potency: 5,7-Dichloro Core vs. Optimized Pyrazolopyrimidine Inhibitors

5,7-Dichloropyrazolo[1,5-a]pyrimidine exhibits a Ki of 24 µM for PDE10A inhibition [1]. In contrast, optimized pyrazolo[1,5-a]pyrimidine-based PDE10A inhibitors, such as TAK-063, achieve Ki values as low as 0.3 nM [2]. This 80,000-fold difference underscores the compound's role as a non-optimized fragment hit rather than a potent drug candidate, a crucial distinction for researchers selecting appropriate chemical probes.

PDE10A Inhibition Fragment-Based Drug Discovery Schizophrenia Research

Regioselective SNAr Reactivity: Differential Halogen Displacement in 5,7-Dichloro vs. 3-Bromo-5,7-dichloro Analogs

The 5,7-dichloro pattern in 5,7-dichloropyrazolo[1,5-a]pyrimidine enables predictable regioselective functionalization via SNAr, where the C7 position is more reactive than C5 [1]. In contrast, the 3-bromo-5,7-dichloro analog (CAS 114040-06-1) introduces a third halogen at C3, altering the electronic environment and creating a different reactivity hierarchy . While no direct quantitative comparison is available, the presence of bromine at C3 significantly changes the regioselectivity profile for cross-coupling reactions, with the C3-bromo bond being preferentially targeted by Pd-catalyzed couplings over the C5/C7 chloro positions, thus providing a distinct synthetic handle [2].

Regioselective Synthesis Nucleophilic Aromatic Substitution Cross-Coupling

HIV-1 NNRTI Activity: 5,7-Dichloro Core vs. Optimized 5,7-Disubstituted Pyrazolopyrimidines

5,7-Dichloropyrazolo[1,5-a]pyrimidine itself has not been reported with quantitative anti-HIV-1 activity. However, 5,7-disubstituted derivatives of this core have demonstrated potent inhibition of wild-type HIV-1. For instance, compound 5a, a 5,7-disubstituted analog, achieved an EC50 of 0.07 µM against wild-type HIV-1 with a selectivity index (SI) of 3999 in MT-4 cell culture [1]. This contrasts with the unsubstituted 5,7-dichloro core, which lacks intrinsic anti-HIV-1 activity and serves solely as a synthetic precursor to these active analogs.

HIV-1 NNRTI Antiviral Drug Discovery MT-4 Cell Assay

Physicochemical Properties: Lipophilicity and BBB Permeability of 5,7-Dichloro Core vs. Optimized PDE10A Inhibitors

Computational predictions indicate that 5,7-dichloropyrazolo[1,5-a]pyrimidine has a consensus Log Po/w of 2.55, moderate water solubility (ESOL: -3.9), and is predicted to be blood-brain barrier (BBB) permeant . In comparison, optimized PDE10A inhibitor TAK-063 has a reported LogD of 2.1 and demonstrates excellent brain penetration in vivo, with a brain-to-plasma concentration ratio (Kp) of 0.24 in mice [1]. While the fragment core shows favorable BBB permeability prediction, optimized inhibitors achieve more balanced physicochemical properties tailored for CNS drug development.

Blood-Brain Barrier Permeability Lipophilicity CNS Drug Discovery

Defined Research and Industrial Scenarios Where 5,7-Dichloropyrazolo[1,5-a]pyrimidine Provides Demonstrable Advantage


Fragment-Based Lead Discovery for PDE10A Inhibitors in CNS Disorders

5,7-Dichloropyrazolo[1,5-a]pyrimidine serves as a validated fragment hit (Ki = 24 µM) for PDE10A inhibition, making it an ideal starting point for fragment-based drug discovery programs targeting schizophrenia and other CNS disorders [1]. Its predicted blood-brain barrier permeability (consensus Log Po/w = 2.55) and favorable physicochemical profile for CNS penetration further justify its selection as a fragment core for optimization . Procurement of this compound enables structure-activity relationship (SAR) exploration and fragment growth strategies aimed at improving potency from the micromolar to nanomolar range, as exemplified by advanced PDE10A inhibitors like TAK-063 (Ki = 0.3 nM) [2].

Regioselective Synthesis of 5,7-Disubstituted Pyrazolopyrimidine Libraries via Sequential SNAr

The electronic differentiation between the C7 and C5 chlorine atoms in 5,7-dichloropyrazolo[1,5-a]pyrimidine enables controlled sequential nucleophilic aromatic substitution (SNAr), a key synthetic strategy for generating diverse compound libraries [1]. This regioselectivity was demonstrated in the synthesis of angiotensin II receptor antagonists, where selective coupling at one position was achieved using organozinc reagents under palladium catalysis [1]. For medicinal chemists and process chemists, this compound offers a reliable and predictable reactivity gradient that is not available with mono-chloro or unsubstituted pyrazolopyrimidines, streamlining the synthesis of complex 5,7-disubstituted derivatives.

Precursor for Novel HIV-1 NNRTI Development

5,7-Dichloropyrazolo[1,5-a]pyrimidine is a critical synthetic precursor for the preparation of 5,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives with potent anti-HIV-1 activity [1]. While the dichloro core itself is inactive, optimized derivatives such as compound 5a achieve EC50 values as low as 0.07 µM against wild-type HIV-1 with high selectivity indices (SI = 3999) in MT-4 cell assays [1]. Procurement of the 5,7-dichloro building block is therefore essential for research groups engaged in the rational design and synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy.

Core Scaffold for Kinase Inhibitor and Antimicrobial Agent Design

The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, with applications spanning kinase inhibition, antimicrobial therapy, and purine analog design [1]. 5,7-Dichloropyrazolo[1,5-a]pyrimidine provides a versatile starting point for constructing derivatives targeting cyclin-dependent kinases (CDKs), Bruton's tyrosine kinase (BTK), and α-glucosidase, among others [1]. Its two reactive chlorine atoms allow for the systematic introduction of diverse substituents at both the 5- and 7-positions, enabling the rapid exploration of chemical space around this pharmacologically relevant core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloropyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.